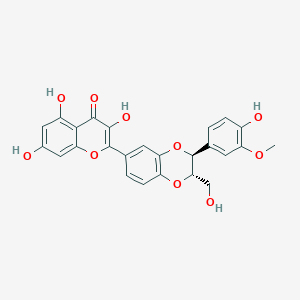
2,3-Dehydrosilybin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dehydrosilybin B is a flavonolignan derived from the oxidation of silybin B, a major component of silymarin, which is extracted from the seeds of the milk thistle plant (Silybum marianum). This compound is known for its potent antioxidant properties, which are significantly stronger than those of its precursor, silybin B .
準備方法
Synthetic Routes and Reaction Conditions: 2,3-Dehydrosilybin B is synthesized through the base-catalyzed oxidation of silybin B. The reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under alkaline conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the extraction of silybin B from milk thistle seeds, followed by its oxidation to produce this compound. The extraction process usually involves defatting the seeds with n-hexane, followed by extraction with methanol .
化学反応の分析
Types of Reactions: 2,3-Dehydrosilybin B undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can convert it back to silybin B.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkylating agents under basic conditions.
Major Products:
- Hydroxyl derivatives
- Methylated derivatives
- Glucuronides and sulfates
科学的研究の応用
2,3-Dehydrosilybin B has a wide range of applications in scientific research:
- Chemistry: Used as a model compound for studying oxidation and reduction reactions.
- Biology: Investigated for its antioxidant properties and its ability to scavenge free radicals.
- Medicine: Explored for its potential in treating liver diseases and its anticancer properties. It has shown significant cytotoxicity against various cancer cell lines .
- Industry: Potential use in the development of antioxidant formulations and supplements .
作用機序
2,3-Dehydrosilybin B exerts its effects primarily through its antioxidant activity. The compound scavenges free radicals and inhibits lipid peroxidation. The presence of the 2,3-double bond and the catechol moiety in the E-ring are crucial for its antioxidant activity. It also undergoes conjugation reactions, forming glucuronides and sulfates, which are then excreted from the body .
類似化合物との比較
- Silybin A and B: Precursors of 2,3-Dehydrosilybin B, with lower antioxidant activity.
- 2,3-Dehydrosilybin A: An enantiomer of this compound, with similar properties but different stereochemistry.
- Silychristin and Silydianin: Other flavonolignans from silymarin with varying degrees of antioxidant activity .
Uniqueness: this compound is unique due to its enhanced antioxidant properties compared to its precursors. Its ability to undergo various chemical reactions and form multiple derivatives makes it a versatile compound for research and potential therapeutic applications .
特性
CAS番号 |
142796-24-5 |
|---|---|
分子式 |
C25H20O10 |
分子量 |
480.4 g/mol |
IUPAC名 |
3,5,7-trihydroxy-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one |
InChI |
InChI=1S/C25H20O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,24,26-29,31H,10H2,1H3/t20-,24-/m0/s1 |
InChIキー |
BVKQRAYKLBRNIK-RDPSFJRHSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)[C@H]2[C@@H](OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |
正規SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(4'-(3-methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B12337599.png)

![2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[24-[[2-[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-54-(2-amino-2-oxoethyl)-36,77-dibenzyl-10,27-bis(3-carbamimidamidopropyl)-57,60-bis(carboxymethyl)-48,74,83-tris(hydroxymethyl)-30,71-bis[(4-hydroxyphenyl)methyl]-86-(1H-imidazol-5-ylmethyl)-7,80-bis(2-methylpropyl)-33-(2-methylsulfanylethyl)-3,6,9,12,18,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,82,85,88,93-hexacosaoxo-51-propan-2-yl-21,22,65,66,90,91-hexathia-2,5,8,11,17,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,81,84,87,94-hexacosazatetracyclo[43.43.4.219,63.013,17]tetranonacontane-68-carbonyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid](/img/structure/B12337615.png)
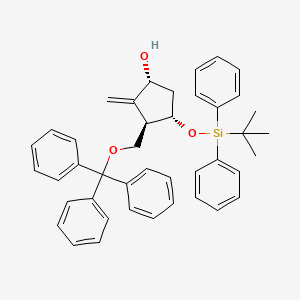
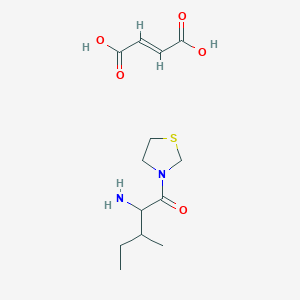
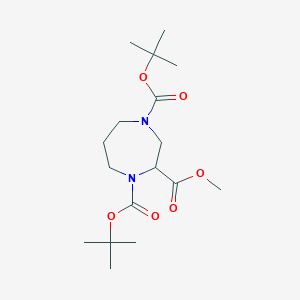

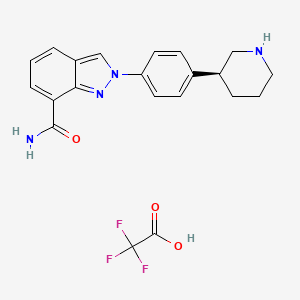
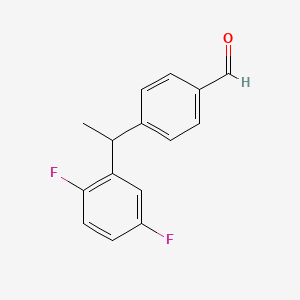

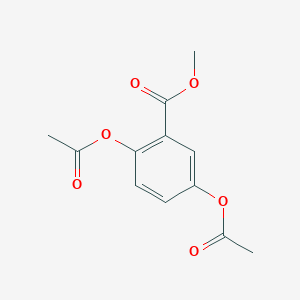


![1,3-Oxathiolane-2-carboxylic acid, 5-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, [1R-[1alpha(2S*,5S*),2beta,5alpha]]-](/img/structure/B12337692.png)
